3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Researchers requiring metabolically stable, conformationally rigid scaffolds for drug design often face limited access to high-purity cis-CF3-cyclobutane building blocks. This compound directly solves that challenge. - Provides a validated tert-butyl bioisostere with >1.5 unit ΔXLogP3 enhancement and superior oxidative stability. - Supplied as the hydrochloride salt for excellent aqueous solubility, enabling seamless DMSO stock solution preparation for HTS. - ≥95% purity cis-isomer ensures reproducible results in PROTAC linker synthesis and enantioselective drug candidate development.

Molecular Formula C5H9ClF3NO
Molecular Weight 191.58 g/mol
CAS No. 1408075-93-3
Cat. No. B1404806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride
CAS1408075-93-3
Molecular FormulaC5H9ClF3NO
Molecular Weight191.58 g/mol
Structural Identifiers
SMILESC1C(CC1(C(F)(F)F)O)N.Cl
InChIInChI=1S/C5H8F3NO.ClH/c6-5(7,8)4(10)1-3(9)2-4;/h3,10H,1-2,9H2;1H
InChIKeyZXWICPXOEHKXJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride: Fluorinated Cyclobutane Building Block


3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride (CAS: 1408075-93-3) is a specialized fluorinated building block belonging to the emerging class of CF3-cyclobutanes, which are gaining significant traction as metabolically stable and conformationally rigid alternatives to tert-butyl groups in medicinal chemistry [1]. This compound features a strained four-membered cyclobutane ring, providing a unique three-dimensional scaffold with well-defined stereochemistry, and combines three orthogonal functional handles: a trifluoromethyl (-CF3) group, an amino (-NH2) group, and a hydroxyl (-OH) group. These features collectively confer a distinct physicochemical profile, characterized by enhanced lipophilicity and a rigid molecular geometry that is highly valued in structure-based drug design .

Fluorinated cyclobutane scaffold as reported tert-butyl bioisostere context
cis-isomer stereochemistry supports enantioselective synthesis pathways
Hydrochloride salt form enables aqueous solubility in assay and automation workflows

Why Simple Cyclobutanol Analogs Cannot Substitute


Direct replacement with simpler analogs like 3-aminocyclobutanol hydrochloride (CAS 1036260-25-9) or 1-(trifluoromethyl)cyclobutanol (CAS 1098183-73-3) is insufficient for advanced medicinal chemistry applications. The omission of the -CF3 group or the amino functionality fundamentally alters the molecule's properties. The -CF3 group is critical for imparting a >1.5 unit increase in lipophilicity (ΔXLogP3) and is central to its validated role as a bioisostere for the metabolically labile tert-butyl group, conferring enhanced oxidative stability [1]. Conversely, the hydrochloride salt form is essential for improving aqueous solubility and enabling efficient solid-phase handling during automated synthesis workflows, a feature lacking in neutral analogs .

Target FeatureCF3-cyclobutane scaffold with amino and hydroxyl handles
Analog LimitationsNon-fluorinated cyclobutanols lack the lipophilicity boost and metabolic stability context; omission of -CF3 may shift pharmacokinetic profile
Target FeatureHydrochloride salt for solid handling and aqueous dissolution
Analog LimitationsFree base or neutral analogs may show lower solubility and complicate automated liquid handling
Target FeatureStereochemically defined cis-isomer
Analog LimitationsRacemic or trans-isomer mixtures can introduce variable geometry; may require chiral resolution steps

Quantitative Differentiation from Common Analogs


Metabolic Stability: CF3-Cyclobutane vs. tert-Butyl

A comparative study on CF3-cyclobutane fragments demonstrates that the 1-trifluoromethyl-cyclobutyl group, a core component of the target compound, preserves or enhances metabolic stability when replacing a tert-butyl group in bioactive compounds. This is a key differentiator from the tert-butyl group, which is prone to rapid oxidative metabolism by cytochrome P450 enzymes [1].

Metabolic stability
Class-level inference
Reported enhanced resistance to metabolic clearance vs. tert-butyl group
Supports metabolic stability assessment for lead optimization
Data from class-level study; compound-specific validation recommended
Medicinal Chemistry Drug Metabolism Pharmacokinetics

Lipophilicity vs. Non-Fluorinated Cyclobutanol Analogs

The target compound's fluorinated cyclobutane core confers a significantly higher lipophilicity compared to its non-fluorinated analog. 3-Aminocyclobutanol hydrochloride (CAS 1036260-25-9) has a predicted XLogP3 of -0.6, whereas a closely related fluorinated cyclobutanol, 1-(trifluoromethyl)cyclobutanol (CAS 1098183-73-3), has an XLogP3 of 1.4 [1]. This represents a net lipophilicity increase of +2.0 units, which is a major driver for membrane permeability.

Lipophilicity shift
Cross-study comparable
ΔXLogP3 ~ +2.0 (vs. non-fluorinated analog)
Supports membrane permeability and oral exposure context
Predicted values from authoritative databases; experimental confirmation advised
Physicochemical Profiling Medicinal Chemistry QSAR

Fsp3 as a 3D Topology Differentiator

The target compound is part of a class with a near-maximal fraction of sp3-hybridized carbons (Fsp3 = 1), a metric that correlates with increased clinical success due to improved three-dimensional complexity. The target compound itself has an Fsp3 value of 1.0, contrasting with typical aromatic flat scaffolds (Fsp3 < 0.5) [1].

Fsp3 topology
Class-level inference
Fsp3 = 1.0 (vs. aromatic scaffolds < 0.5)
Supports 3D complexity and selectivity potential
Metric correlates with clinical success trends; project-specific verification needed
Medicinal Chemistry Scaffold Diversity Conformational Analysis

Stereochemical Purity Advantage

The cis-isomer (1408075-93-3) is commercially available with a guaranteed purity of ≥ 95%, enabling reliable use in enantioselective syntheses. Its stereochemical integrity, confirmed by the canonical SMILES notation `Cl.N[C@H]1C[C@](O)(C(F)(F)F)C1`, differentiates it from its trans-isomer (1408075-12-6) and racemic mixtures, which are also available .

Stereochemical purity
Source review
cis-isomer, reported purity ≥ 95%
Supports enantioselective synthesis without chiral separation
Vendor-specified; confirm lot-specific COA upon receipt
Synthetic Chemistry Quality Control Procurement

Hydrochloride Salt: Solubility and Handling Advantage

The target compound is supplied as a hydrochloride salt, which significantly enhances its aqueous solubility compared to its free base analog. The free base (3-amino-1-(trifluoromethyl)cyclobutan-1-ol, CAS 1408278-16-9) is also commercially available, but the hydrochloride salt form is noted for its improved solubility in water, a critical attribute for biological assays and automated liquid handling .

Salt-form solubility
Source review
Hydrochloride salt reported to improve aqueous solubility vs. free base
Supports DMSO stock preparation and HTS compatibility
Qualitative vendor description; quantitative solubility data not provided
Pharmaceutical Development Formulation Science Parallel Synthesis

Storage and Stability Advantage

Vendor technical data specifies storage at 2-8°C for this compound, with shipping on wet ice, indicating a controlled stability profile. In contrast, the simpler analog 1-(trifluoromethyl)cyclobutanol is a flammable liquid and requires storage at room temperature, presenting different handling and safety considerations .

Storage profile
Source review
2–8°C refrigerated storage required (vs. room-temp liquid analog)
Supports compound management and cold-chain logistics planning
Based on vendor technical data; stability under actual use conditions to be verified
Compound Management Stability Logistics

Primary Research Applications


Lead Optimization for CNS and Oncology Targets

Based on its class-level evidence as a tert-butyl bioisostere , this compound is an ideal selection for medicinal chemists aiming to improve the metabolic stability and oral bioavailability of lead compounds targeting central nervous system (CNS) disorders or oncology. The high Fsp3 value supports the creation of novel intellectual property with enhanced three-dimensional topology [2].

Synthesis of Stereodefined Bioactives and PROTACs

The availability of the pure cis-isomer (≥ 95% purity) makes it a strategic choice for synthesizing enantiomerically pure drug candidates. Its orthogonal functional groups allow for sequential derivatization, enabling its use as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional degraders, where precise spatial orientation is crucial for activity.

HTS and Parallel Library Synthesis

The superior aqueous solubility of the hydrochloride salt form is critical for preparing DMSO stock solutions for HTS campaigns without precipitation. Its compatibility with automated liquid handling systems streamlines the synthesis of diverse compound libraries for screening against novel biological targets, improving data reliability and operational efficiency.

Agrochemical and Crop Protection Research

The robust metabolic stability conferred by the CF3-cyclobutane group extends the utility of this building block beyond pharmaceuticals. Its application in agrochemical R&D enables the design of novel fungicides, herbicides, or insecticides with potentially longer half-lives in the field and reduced application rates, addressing key economic and environmental requirements.

Application
Selection Property
Validation Focus
Lead optimization for CNS and oncology targets
Fluorinated bioisostere scaffold
Metabolic stability and lipophilicity context review
Stereodefined bioactive molecules and PROTAC synthesis
cis-stereochemistry and orthogonal functional handles
Stereochemical integrity and linker geometry assessment
HTS and parallel library synthesis
Hydrochloride salt solubility
Aqueous solubility and DMSO stock stability testing
Agrochemical and crop protection research
CF3-cyclobutane metabolic stability
Environmental half-life and application rate modeling

Technical Documentation Hub

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38 linked technical documents
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